4-Phenylpyridine N-oxide

Catalog No.
S1503221
CAS No.
1131-61-9
M.F
C11H9NO
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylpyridine N-oxide

CAS Number

1131-61-9

Product Name

4-Phenylpyridine N-oxide

IUPAC Name

1-oxido-4-phenylpyridin-1-ium

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C11H9NO/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H

InChI Key

VZOPVKZLLGMDDG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=[N+](C=C2)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[N+](C=C2)[O-]

4-Phenylpyridine N-oxide is an organic compound with the molecular formula C₁₁H₉NO. It features a pyridine ring substituted with a phenyl group and an N-oxide functional group, making it a member of the pyridine N-oxide family. This compound appears as a light yellow to brown powder or crystalline solid and has a melting point ranging from 152°C to 156°C . Its structure is characterized by the presence of a nitrogen atom in the pyridine ring that is oxidized, which influences its chemical reactivity and biological properties.

Synthesis

4-Phenylpyridine N-oxide can be synthesized through various methods, including the oxidation of 4-phenylpyridine with various oxidizing agents like hydrogen peroxide, m-chloroperoxybenzoic acid, or sodium hypochlorite. [, ]

Research Areas

-Phenylpyridine N-oxide has been explored in various scientific research areas, including:

  • Material Science: It has been studied for its potential applications in the development of organic light-emitting diodes (OLEDs) due to its photoluminescent properties. []
  • Medicinal Chemistry: It has been investigated for its potential anticonvulsant and antibacterial activities. [, ] However, more research is required to understand its efficacy and mechanisms of action.
  • Organic Chemistry: 4-Phenylpyridine N-oxide serves as a precursor for the synthesis of various other N-heterocyclic compounds, which are valuable building blocks in organic synthesis. []
Due to its N-oxide functionality. It can act as a nucleophile in electrophilic substitution reactions, and its reactivity can be enhanced under photochemical conditions. For instance, it has been utilized in photochemical perfluoroalkylation reactions, showcasing its ability to facilitate the introduction of trifluoromethyl groups into organic substrates . Additionally, it can serve as a catalyst in enantioselective epoxidation reactions, demonstrating its utility in asymmetric synthesis .

Research indicates that 4-Phenylpyridine N-oxide exhibits significant biological activity. Studies have shown that it can act as an inhibitor for certain enzymes and has potential applications in corrosion inhibition for metals like carbon steel . Furthermore, this compound has been investigated for its role in enhancing catalytic processes in asymmetric synthesis, indicating its importance in medicinal chemistry and material science .

The synthesis of 4-Phenylpyridine N-oxide can be achieved through several methods:

  • Oxidation of 4-Phenylpyridine: The most straightforward method involves the oxidation of 4-phenylpyridine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Photochemical Methods: Recent advancements have explored photochemical approaches that utilize light to drive the formation of 4-phenylpyridine N-oxide from its precursors, often yielding high selectivity and efficiency .
  • Catalytic Processes: Catalysts can be employed to facilitate the oxidation process under milder conditions, enhancing reaction yields while minimizing by-products.

4-Phenylpyridine N-oxide finds applications across various fields:

  • Catalysis: It is used as a catalyst in organic synthesis, particularly for enantioselective reactions and halogen bonding processes .
  • Corrosion Inhibition: The compound has been studied for its effectiveness in preventing corrosion in metals, making it valuable in industrial applications .
  • Pharmaceuticals: Its biological activity suggests potential roles in drug development, particularly as an enzyme inhibitor.

Interaction studies involving 4-Phenylpyridine N-oxide have focused on its effects on metal surfaces and biological systems. The compound has been shown to interact with carbon steel surfaces, providing insights into its mechanism as a corrosion inhibitor. Additionally, investigations into its enzyme inhibition properties reveal how it may modulate biological pathways, which could lead to therapeutic applications.

Several compounds share structural similarities with 4-Phenylpyridine N-oxide, each exhibiting unique properties:

Compound NameStructure TypeUnique Properties
3-Pyridyl N-OxidePyridine N-OxideExhibits different reactivity patterns compared to 4-phenyl derivative.
2-Pyridyl N-OxidePyridine N-OxideKnown for its distinct catalytic properties in organic synthesis.
4-(3-Phenylpropyl)pyridine N-OxideExtended Phenyl GroupEnhanced stability and activity in catalytic media for asymmetric reactions.

These compounds highlight the versatility of pyridine N-oxides while emphasizing the unique reactivity and application potential of 4-Phenylpyridine N-oxide within this class of compounds.

Oxidative Synthesis from 4-Phenylpyridine Precursors

The most common route to 4-phenylpyridine N-oxide involves oxidation of 4-phenylpyridine using electrophilic peracids or hydrogen peroxide derivatives. Key methods include:

Table 1: Comparison of Oxidative Synthetic Methods

ReagentSolventConditionsYieldReference
mCPBACH₂Cl₂20°C, inert gas99%
H₂O₂/CO₂Formic acidRT, stirring95%
Urea-H₂O₂ (UHP)Formic acidRT, 12 hours90%

Meta-chloroperbenzoic acid (mCPBA) in dichloromethane under inert atmosphere is highly efficient, achieving near-quantitative yields. Alternatively, urea-hydrogen peroxide (UHP) in formic acid offers a cost-effective, scalable approach with minimal byproducts. The reaction mechanism involves electrophilic attack by the peracid on the pyridine nitrogen, followed by oxygen transfer to form the N-oxide.

Ligand Behavior in Transition Metal Complexes

4-Phenylpyridine N-oxide functions as a Lewis base, coordinating to metal centers through its oxygen atom. The ligand’s electronic structure, influenced by the electron-donating N-oxide group, enhances its ability to stabilize high-spin metal complexes. For example, homoleptic octahedral complexes of the type [M(ONC₅H₅)₆]²⁺ (where M = Mn(II), Fe(II), Co(II), or Ni(II)) demonstrate PPNO’s capacity to occupy six coordination sites around a central metal ion [2]. The M–O bond length in such complexes typically ranges between 1.95–2.45 Å, with M–O–N angles approximating 130° [2] [4].

In copper(II) systems, PPNO adopts a terminal monodentate coordination mode, as observed in [Cu(C₅HF₆O₂)₂(C₁₁H₉NO)] complexes [3]. Here, the oxygen atom of PPNO occupies an axial position in a Jahn-Teller-distorted octahedron, while hexafluoroacetylacetonate (hfac) ligands occupy equatorial sites [3]. This behavior contrasts with bridging coordination modes seen in other N-oxide ligands, such as 2,2′-bipyridyl-N,N′-dioxide, which link multiple metal centers [4].

Structural Analysis of Dinuclear Copper Coordination Architectures

Dinuclear copper complexes featuring PPNO ligands exhibit unique structural motifs. In the compound [Cu₂(C₅HF₆O₂)₄(C₁₁H₉NO)₂], two copper(II) centers are bridged by hfac ligands, with PPNO acting as a terminal ligand [3]. The asymmetric unit reveals a centrosymmetric dimer where each copper ion resides in an octahedral environment (Figure 1). Key bond lengths include:

Bond TypeLength (Å)
Cu–O (equatorial)1.950–1.975
Cu–O (axial)2.251–2.443

The Cu–Cu separation within the dimer measures 2.686 Å, while the dihedral angle between the aromatic rings of PPNO is approximately 37°, reflecting steric and electronic constraints [3]. This architecture contrasts with paddle-wheel copper carboxylates, where bridging carboxylates create shorter metal-metal distances (e.g., 2.639 Å in copper(II) benzoate) [4].

Jahn-Teller Distortion Effects in Octahedral Complexes

The d⁹ electronic configuration of copper(II) predisposes its octahedral complexes to Jahn-Teller distortions. In PPNO-containing complexes, this manifests as elongated axial bonds (2.25–2.44 Å) and compressed equatorial bonds (1.95–1.98 Å) [3] [5]. For instance, in Cu(ONC₅H₅)₆₂, the axial Cu–O bonds extend to 2.29 Å, while equatorial bonds remain near 1.95 Å [5]. This distortion lowers symmetry from Oₕ to D₄h, stabilizing the complex by relieving degeneracy in the e₉ orbitals.

Crystallographic studies of PPNO-copper complexes often reveal seemingly regular octahedral geometries due to lattice packing effects. However, extended X-ray absorption fine structure (EXAFS) analyses confirm dynamic Jahn-Teller distortions in solution, with axial ligand exchange rates influenced by solvent polarity [5].

Comparative Study of Bridging vs Terminal Coordination Modes

PPNO predominantly exhibits terminal coordination in mononuclear complexes, as seen in [Cu(hfac)₂(PPNO)₂], where each PPNO ligand binds to a single copper center [3]. In contrast, related N-oxide ligands like 2,2′-bipyridyl-N,N′-dioxide adopt bridging modes, connecting paddle-wheel copper carboxylate units with metal-metal separations exceeding 8.0 Å [4].

XLogP3

1.6

LogP

0.93 (LogP)

UNII

96ZG43F5TE

Other CAS

1131-61-9

Wikipedia

4-Phenylpyridine-N-oxide

General Manufacturing Information

Pyridine, 4-phenyl-, 1-oxide: INACTIVE

Dates

Modify: 2023-08-15

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